potassium;(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-olate
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Overview
Description
Potassium;(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-olate is a complex organic compound that features a pyrimidine ring, a hydroxyl group, and a phosphonooxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium;(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-olate typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving urea and malonic acid derivatives.
Attachment of the Hydroxyl Group: The hydroxyl group is introduced via a hydroxylation reaction, often using reagents such as hydrogen peroxide or osmium tetroxide.
Introduction of the Phosphonooxymethyl Group: This step involves a phosphorylation reaction, where a phosphonooxymethyl group is attached to the molecule using reagents like phosphorus oxychloride or phosphoric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Potassium;(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: The phosphonooxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving strong nucleophiles such as sodium azide or thiolates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while substitution could result in a variety of functionalized derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which potassium;(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-olate exerts its effects involves interactions with specific molecular targets. These targets might include enzymes, receptors, or nucleic acids. The compound could modulate biochemical pathways by inhibiting or activating these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Cytidine: A nucleoside with a similar pyrimidine ring structure.
Uridine: Another nucleoside with a hydroxyl group and a similar ring structure.
Thymidine: A nucleoside with a methyl group instead of a hydroxyl group.
Uniqueness
Potassium;(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-olate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H12KN2O9P |
---|---|
Molecular Weight |
362.27 g/mol |
IUPAC Name |
potassium;(2R,3R,4R,5R)-2-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-5-(phosphonooxymethyl)oxolan-3-olate |
InChI |
InChI=1S/C9H12N2O9P.K/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(20-8)3-19-21(16,17)18;/h1-2,4,6-8,13H,3H2,(H,10,12,15)(H2,16,17,18);/q-1;+1/t4-,6+,7-,8-;/m1./s1 |
InChI Key |
ZWYZFNRYUMCRRF-NKCNMFRMSA-N |
Isomeric SMILES |
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)COP(=O)(O)O)O)[O-].[K+] |
Canonical SMILES |
C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)O)O)[O-].[K+] |
Origin of Product |
United States |
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